(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
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Overview
Description
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone: is a complex organic compound that features a pyrazole ring substituted with amino, bromophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the bromophenyl and fluorophenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dehalogenated phenyl derivatives.
Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Utilized in studying biological pathways and interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Agents: Possible use in imaging and diagnostic applications.
Industry
Materials Science: Application in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound could affect various biochemical pathways, including signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
- (5-Amino-1-(4-methylphenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
Uniqueness
- Substituent Effects : The presence of the bromophenyl group distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
- Fluorophenyl Group : The fluorophenyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
IUPAC Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-11-3-7-13(8-4-11)21-16(19)14(9-20-21)15(22)10-1-5-12(18)6-2-10/h1-9H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJDOBBGHYVGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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